D-myo-Inositol-1,4,6-triphosphate, sodium salt

Description

Molecular Architecture and Stereochemical Configuration

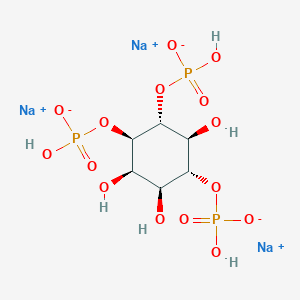

The molecular architecture of D-myo-inositol-1,4,6-triphosphate, sodium salt is built upon the cyclohexane-1,2,3,4,5,6-hexol backbone characteristic of inositol compounds. The base molecule adopts the D-myo-inositol configuration, which represents the most abundant stereoisomer found in biological systems. In this configuration, the inositol ring assumes a chair conformation with specific stereochemical arrangements of hydroxyl groups that determine the compound's three-dimensional structure and biological activity. The myo-inositol stereoisomer is characterized by two hydroxyl groups positioned above the mean plane of the ring, with these groups being neither adjacent nor opposite to each other, creating the distinctive spatial arrangement that defines this particular isomer.

The sodium salt formulation of D-myo-inositol-1,4,6-triphosphate incorporates three sodium cations to neutralize the negative charges present on the phosphate groups under physiological conditions. This salt formation significantly impacts the compound's physical and chemical properties, enhancing its water solubility and thermal stability compared to the free acid form. The molecular formula for the sodium salt is C₆H₁₂Na₃O₁₅P₃, with a molecular weight of 486.04 daltons. The stereochemical configuration around each carbon atom of the inositol ring follows the D-myo pattern, ensuring that the compound maintains the specific three-dimensional orientation necessary for recognition by cellular binding proteins and enzymes.

The phosphate groups attached to positions 1, 4, and 6 of the inositol ring create significant steric and electronic effects that influence the overall molecular conformation. These phosphate moieties exist primarily in their dianionic form at physiological pH, contributing substantial negative charge density to the molecule. The spatial arrangement of these charged groups creates distinct electrostatic potential surfaces that govern the compound's interactions with protein binding sites and membrane interfaces. The rigid cyclohexane ring structure of inositol provides a stable scaffold that maintains precise geometric relationships between the phosphate groups, ensuring reproducible binding characteristics in biological systems.

Properties

IUPAC Name |

trisodium;[(1R,2R,3S,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3-,4+,5+,6+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCVTWVBDIPWPZ-PNURKVFDSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na3O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of D-myo-Inositol-1,4,6-triphosphate, sodium salt is the Inositol 1,4,5-trisphosphate receptor . This receptor contains a calcium channel domain. The compound binds to this receptor and plays a crucial role in intracellular calcium signaling.

Mode of Action

This compound interacts with its target by binding to the Inositol 1,4,5-trisphosphate receptor. This binding results in the opening of the calcium channels.

Biochemical Pathways

The compound is involved in the phospholipase C (PLC) signaling pathway. It is produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol-4,5-biphosphate. The compound’s action affects the intracellular calcium levels, which in turn can influence various downstream cellular processes.

Pharmacokinetics

It is known that the compound is soluble in water, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The binding of this compound to the Inositol 1,4,5-trisphosphate receptor leads to an increase in intracellular calcium. This can have various molecular and cellular effects, depending on the specific cellular context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments.

Biochemical Analysis

Biochemical Properties

D-myo-Inositol-1,4,6-triphosphate, sodium salt, is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in cellular signaling pathways. One of its primary interactions is with phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates and diacylglycerol. This compound, acts as a second messenger, facilitating the release of calcium ions from intracellular stores.

Cellular Effects

This compound, influences various cellular processes. It plays a significant role in cell signaling pathways, particularly in the mobilization of calcium ions. This compound binds to its receptor on the endoplasmic reticulum, leading to the opening of calcium channels and an increase in intracellular calcium levels. This rise in calcium concentration can affect gene expression, cellular metabolism, and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound, involves its role as a second messenger. Upon binding to its receptor on the endoplasmic reticulum, it triggers the release of calcium ions into the cytoplasm. This increase in calcium concentration activates various calcium-dependent enzymes and proteins, leading to changes in cellular activities. The binding interactions with biomolecules and the subsequent enzyme activation or inhibition are crucial for its function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, can change over time. The stability and degradation of this compound are essential factors to consider. It has been observed that this compound, remains stable when stored at -20°C and can be reconstituted for use in experiments. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, showing consistent results in calcium mobilization and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound, vary with different dosages in animal models. At lower doses, it effectively mobilizes calcium ions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including disruptions in cellular signaling and metabolism. It is crucial to determine the optimal dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound, is involved in metabolic pathways related to inositol phosphates. It interacts with enzymes such as phospholipase C, which hydrolyzes phosphatidylinositol-4,5-bisphosphate to produce inositol triphosphates. This interaction is vital for the regulation of calcium levels and other cellular processes.

Transport and Distribution

Within cells and tissues, this compound, is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target areas, facilitating its role in cellular signaling.

Subcellular Localization

This compound, is primarily localized in the endoplasmic reticulum, where it binds to its receptor to initiate calcium release. This subcellular localization is crucial for its function as a second messenger in calcium signaling pathways. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its activity and function.

Biological Activity

D-myo-Inositol-1,4,6-triphosphate, sodium salt (Ins(1,4,6)P3) is a vital member of the inositol phosphate family, recognized for its significant role in various cellular signaling pathways. This compound is primarily involved in calcium mobilization, which is critical for numerous physiological processes such as cell proliferation, differentiation, and apoptosis. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₁₂O₁₂P₃Na

- Molecular Weight : Approximately 246.1 g/mol

- CAS Number : 157380-18-2

D-myo-Inositol-1,4,6-triphosphate functions as a second messenger in cellular signaling. Its primary mechanism involves:

- Calcium Mobilization : Upon activation of specific receptors on the cell surface (e.g., G-protein coupled receptors), Ins(1,4,6)P3 is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) via phospholipase C.

- Binding to Receptors : Ins(1,4,6)P3 binds to Ins(1,4,5)P3 receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the opening of calcium channels.

- Release of Calcium Ions : This binding triggers the release of calcium ions into the cytoplasm, which acts as a secondary messenger influencing various cellular responses such as muscle contraction and neurotransmitter release .

Biological Activities

The biological activities of D-myo-Inositol-1,4,6-triphosphate include:

- Cell Proliferation : Ins(1,4,6)P3 plays a role in promoting cell growth and division by modulating intracellular calcium levels.

- Gene Expression Regulation : It influences transcription factors that regulate gene expression in response to extracellular signals.

- Apoptosis : Ins(1,4,6)P3 is involved in apoptotic signaling pathways by regulating calcium levels that can activate apoptotic enzymes .

Comparative Analysis with Other Inositol Phosphates

| Compound Name | Structure Similarity | Key Functions |

|---|---|---|

| D-myo-Inositol-1,4,5-trisphosphate | Similar backbone | Calcium mobilization; neurotransmitter release |

| D-myo-Inositol-1-phosphate | Less phosphorylated | Intermediate in signaling pathways |

| D-myo-Inositol-3-phosphate | Different position | Involved in insulin signaling |

D-myo-Inositol-1,4,6-triphosphate exhibits unique properties compared to its analogs due to its specific role in mediating distinct cellular responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of D-myo-Inositol-1,4,6-triphosphate:

- Calcium Signaling Pathways : A study demonstrated that Ins(1,4,6)P3 effectively mobilizes calcium from ER stores and plays a crucial role in cellular responses to hormonal signals .

- Role in Cancer : Research indicates that Ins(1,4,6)P3 may have implications in cancer biology by regulating apoptosis and cell proliferation pathways. Elevated levels of this compound have been associated with enhanced tumor growth .

- Neurotransmitter Release : Another study highlighted the importance of Ins(1,4,6)P3 in synaptic transmission by facilitating neurotransmitter release through calcium influx .

Scientific Research Applications

Role in Cellular Signaling

D-myo-Inositol-1,4,6-triphosphate acts as a second messenger in various signaling pathways. It is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C and plays a crucial role in the following processes:

- Calcium Mobilization : IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration is vital for various cellular functions, including muscle contraction and neurotransmitter release .

- Signal Amplification : The signaling cascade initiated by IP3 can amplify the original signal, resulting in a more significant biological response. This amplification is critical in processes such as cell growth and differentiation .

Pharmacological Studies

D-myo-Inositol-1,4,6-triphosphate is extensively used in pharmacological research to investigate its effects on various cellular functions. For instance:

- Agonist Studies : Research has demonstrated that compounds like adenophostin A, a potent agonist of IP3 receptors, can enhance the understanding of IP3's role in calcium signaling pathways . This has implications for developing drugs targeting diseases linked to calcium dysregulation.

- Disease Models : Studies utilizing IP3 have been instrumental in modeling diseases such as cancer and neurodegenerative disorders. For example, alterations in IP3 signaling have been implicated in cancer cell proliferation and survival .

Biochemical Assays

D-myo-Inositol-1,4,6-triphosphate is frequently employed in biochemical assays to measure calcium release and other cellular responses:

- Calcium Release Assays : Researchers utilize IP3 to stimulate calcium release from cell membranes in vitro, allowing for the assessment of receptor activity and intracellular signaling pathways .

- Protein Interaction Studies : The interaction between IP3 and various proteins involved in signaling pathways can be studied using affinity assays to elucidate their roles in cellular processes .

Cancer Research

A study highlighted the role of D-myo-Inositol-1,4,6-triphosphate in breast cancer cells. Researchers found that increased levels of IP3 were associated with enhanced cell proliferation and survival rates. Targeting the IP3 signaling pathway could provide therapeutic avenues for inhibiting tumor growth .

Neurobiology

In neurobiology, D-myo-Inositol-1,4,6-triphosphate has been shown to influence synaptic plasticity and memory formation. Experiments demonstrated that manipulating IP3 levels altered synaptic strength in hippocampal neurons, suggesting its potential role in learning and memory processes .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cellular Signaling | Mobilizes calcium ions; amplifies signals | Essential for muscle contraction and neurotransmission |

| Pharmacological Studies | Investigates effects on cellular functions | Agonists enhance understanding of calcium dysregulation |

| Biochemical Assays | Measures cellular responses to IP3 | Used for calcium release assays |

| Cancer Research | Implicated in tumor growth | Targeting IP3 pathways may inhibit cancer proliferation |

| Neurobiology | Influences synaptic plasticity | Alters synaptic strength related to memory formation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Inositol triphosphates (InsP₃) are distinguished by the positions of their phosphate groups, which dictate their interactions with receptors and downstream signaling efficacy. Below is a comparative analysis:

Table 1: Comparison of D-myo-Inositol-1,4,6-triphosphate with Other InsP₃ Isomers

Mechanistic Insights from Receptor Studies

- Ins(1,4,5)P₃ : Binds with high affinity to IP₃ receptors (IP₃R) on the endoplasmic reticulum, triggering rapid Ca²⁺ efflux .

- Ins(1,4,6)P₃: Exhibits reduced potency due to altered phosphate geometry. In platelets, it retains partial activity (2-3-fold weaker than Ins(1,4,5)P₃) but is 9-fold weaker in Xenopus oocytes, highlighting cell-type-specific receptor interactions .

- Stereospecificity : Enantiomers like D-Ins(1,3,6)P₃ show 12-fold lower Ca²⁺ release activity, emphasizing the importance of stereochemistry .

Comparison with Higher-Phosphorylated Inositol Phosphates

Analytical and Experimental Considerations

Detection and Quantification

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and anion-exchange chromatography are used to distinguish InsP isomers in biological samples .

Preparation Methods

Starting Materials and General Strategy

The synthesis of D-myo-Inositol-1,4,6-triphosphate sodium salt typically begins with myo-inositol or protected myo-inositol derivatives. The key challenge is the selective phosphorylation at the 1, 4, and 6 positions while protecting other hydroxyl groups to avoid undesired phosphorylation.

- Protecting Groups : Benzyl or benzoyl groups are commonly employed to protect specific hydroxyls during intermediate steps, as these can be selectively removed later by hydrogenolysis or acidic/basic hydrolysis.

- Key Intermediates : Benzylated or benzoylated myo-inositol derivatives serve as intermediates for regioselective phosphorylation.

Selective Phosphorylation

- Phosphorylation Agents : Phosphoramidites or phosphoric acid derivatives are used to introduce phosphate groups selectively. For example, dimethylphosphoramidite in the presence of catalysts like tetrazole enables phosphorylation of hydroxyl groups.

- Reaction Conditions : Controlled temperature (often 0–25°C) and pH are maintained to favor selective phosphorylation. The use of organic solvents such as dichloromethane or dimethylformamide is common to solubilize intermediates and reagents.

- Phosphorylation Sequence : Typically, the 4- and 6-positions are phosphorylated first, followed by the 1-position after deprotection steps, or vice versa, depending on the synthetic route.

Deprotection and Final Salt Formation

- After phosphorylation, protecting groups are removed by hydrogenolysis (using palladium catalysts under hydrogen atmosphere) or acidic/basic hydrolysis.

- The free triphosphate is then converted into its sodium salt form by neutralization with sodium hydroxide or sodium carbonate.

- Purification is achieved via chromatography (silica gel or ion-exchange) or crystallization to isolate the pure sodium salt of D-myo-Inositol-1,4,6-triphosphate.

Detailed Synthetic Example (Literature-Based)

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Protection of myo-inositol hydroxyl groups | Benzylation using benzyl bromide and base | High yield; regioselective protection |

| 2 | Selective phosphorylation at 4 and 6 positions | Dimethylphosphoramidite + tetrazole catalyst, followed by oxidation (e.g., mCPBA) | Controlled phosphorylation |

| 3 | Deprotection of benzyl groups | Hydrogenolysis with Pd/C under H2 atmosphere | Clean removal of protecting groups |

| 4 | Phosphorylation at 1-position | Phosphorylation with phosphoric acid derivatives under controlled pH | Selective addition of third phosphate |

| 5 | Formation of sodium salt | Neutralization with NaOH or Na2CO3 | Conversion to stable sodium salt form |

| 6 | Purification | Silica gel chromatography or ion-exchange chromatography | Isolation of pure product |

Analytical and Preparation Data

Stock Solution Preparation (Example from GlpBio)

| Amount of D-myo-Inositol-1,4,6-triphosphate (mg) | Volume of Water (mL) for 1 mM Solution | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 2.0576 | 0.4115 | 0.2058 |

| 5 | 10.2881 | 2.0576 | 1.0288 |

| 10 | 20.5761 | 4.1152 | 2.0576 |

- To increase solubility, heating to 37°C and sonication is recommended.

- Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.

Research Findings and Methodological Insights

- The selective phosphorylation strategy is critical for obtaining the desired triphosphate isomer without contamination from other positional isomers.

- Use of protecting groups such as benzyl and benzoyl allows for regioselective manipulation of hydroxyl groups on the myo-inositol ring, which is essential given the molecule's multiple reactive sites.

- Application of phosphoramidite chemistry under mild conditions improves yields and reduces side reactions compared to direct phosphorylation with phosphoric acid.

- Chromatographic purification ensures removal of side products and unreacted intermediates, crucial for biological applications where purity impacts activity.

- The sodium salt form enhances water solubility and stability, facilitating biological assays and in vivo studies.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | myo-Inositol or protected myo-inositol derivatives |

| Protecting Groups | Benzyl, benzoyl |

| Phosphorylation Agents | Dimethylphosphoramidite, phosphoric acid derivatives |

| Catalysts | Tetrazole, mCPBA (oxidation step) |

| Reaction Conditions | Controlled temperature (0–25°C), organic solvents (DCM, DMF), controlled pH |

| Deprotection Methods | Hydrogenolysis (Pd/C, H2), acidic/basic hydrolysis |

| Salt Formation | Neutralization with sodium hydroxide or sodium carbonate |

| Purification Techniques | Silica gel chromatography, ion-exchange chromatography, crystallization |

| Storage | -20°C (1 month), -80°C (6 months), avoid freeze-thaw cycles |

| Solubility | Water soluble (~50 mg/mL), enhanced by mild heating and sonication |

Q & A

Basic Research Questions

Q. How can D-myo-Inositol-1,4,6-triphosphate sodium salt be quantified in biological matrices?

- Methodology : Use anion-exchange chromatography coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise quantification. Include internal standards (e.g., adenosine 5′-monophosphate, AMP) to normalize variations in extraction efficiency and ionization . Hydrolysis by-products (e.g., InsP1–5) should also be monitored to validate enzymatic activity versus passive diffusion mechanisms .

- Sample Preparation : Soak samples in methanol–water (5:95 v/v) to extract inositol phosphates, and centrifuge to remove particulates before analysis .

Q. What are optimal storage conditions for D-myo-Inositol-1,4,6-triphosphate sodium salt?

- Store lyophilized powder at -20°C , protected from light and moisture, to prevent degradation. Reconstitute in deionized water (resistivity ≥18 MΩ·cm) and aliquot to avoid freeze-thaw cycles . For long-term stability (>1 year), store solutions at -80°C .

Advanced Research Questions

Q. How does D-myo-Inositol-1,4,6-triphosphate interact with downstream signaling pathways compared to other inositol phosphates?

- Functional Role : Unlike Ins(1,4,5)P₃, which mobilizes intracellular Ca²⁺ via IP₃ receptors, Ins(1,4,6)P₃ primarily acts as an intermediate in higher-order phosphate metabolism. It serves as a substrate for kinases like inositol-1,3,4,6-tetraphosphate 5-kinase to generate InsP5, a precursor to phytic acid .

- Experimental Validation : Use IP₁ accumulation assays (e.g., IP-One® HTRF kit) to measure Gq-coupled receptor activity, comparing Ca²⁺ flux responses between Ins(1,4,6)P₃ and other isomers .

Q. How can enzymatic vs. passive diffusion mechanisms of InsP₆ hydrolysis be experimentally distinguished?

- Experimental Design : Soak samples (e.g., almonds) over a time course (0–24 hours) and quantify InsP1–6 levels. Enzymatic hydrolysis will show increasing InsP1–3 as by-products, while passive diffusion reduces InsP₆ without elevating lower phosphates .

- Controls : Include heat-inactivated samples to confirm enzymatic activity and use anion-exchange chromatography to resolve isomers .

Q. What synthetic strategies improve the stability or bioactivity of inositol phosphate analogs?

- Thiophosphate Modification : Replace phosphate groups with thiophosphates to enhance resistance to phosphatases. For example, treat InsP₆ with sulfur trioxide-dimethylformamide complex under acidic conditions (TFA in DMF), followed by purification via size-exclusion chromatography (LH-20) .

- Validation : Confirm structural integrity using NMR and assess bioactivity via receptor-binding assays (e.g., ITC or SPR) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported receptor activation by Ins(1,4,6)P₃?

- Context : Ins(1,3,4,6)P₄ shows poor activation of IP₃ receptors in vitro compared to Ins(1,4,5)P₃ . This may reflect isomer-specific binding or assay conditions (e.g., transient vs. stable receptor expression).

- Resolution : Standardize assays using homogeneous receptor preparations (e.g., purified IP₃R isoforms) and compare EC₅₀ values across multiple second messengers (e.g., IP₁ vs. Ca²⁺) .

Methodological Best Practices

- Chromatography : Use gradient elution (0–1.2 M ammonium phosphate, pH 4.5) on an anion-exchange column (e.g., CarboPac PA100) to resolve InsP1–6 isomers .

- Synthesis QC : Confirm purity (>98%) via TLC and quantify phosphate content using malachite green assays .

- Cell-Based Assays : Pre-treat cells with LiCl to inhibit inositol monophosphatase, enhancing IP₁ accumulation for sensitive detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.